molecular formula C9H9N5O B1215875 N-(3-phenyl-1H-1,2,4-triazol-5-yl)urea CAS No. 6642-32-6

N-(3-phenyl-1H-1,2,4-triazol-5-yl)urea

Cat. No.: B1215875
CAS No.: 6642-32-6
M. Wt: 203.2 g/mol
InChI Key: RUQGXFJIPMDCFD-UHFFFAOYSA-N
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Description

N-(3-phenyl-1H-1,2,4-triazol-5-yl)urea is a chemical compound that belongs to the class of triazole derivatives Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms This particular compound features a phenyl group attached to the triazole ring, which is further connected to a urea moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-phenyl-1H-1,2,4-triazol-5-yl)urea typically involves the reaction of 3-phenyl-1H-1,2,4-triazole-5-amine with an isocyanate or a carbamoyl chloride. The reaction is usually carried out in an organic solvent such as dichloromethane or acetonitrile, under mild conditions. The general reaction scheme is as follows:

    Starting Materials: 3-phenyl-1H-1,2,4-triazole-5-amine and an isocyanate or carbamoyl chloride.

    Reaction Conditions: The reaction is performed at room temperature or slightly elevated temperatures (25-50°C) in the presence of a base such as triethylamine to neutralize the generated hydrochloric acid.

    Product Isolation: The product is isolated by filtration or extraction, followed by purification using recrystallization or chromatography techniques.

Industrial Production Methods

In an industrial setting, the synthesis of this compound can be scaled up using continuous flow reactors to ensure consistent product quality and yield. The use of automated systems allows for precise control of reaction parameters, leading to efficient and cost-effective production.

Chemical Reactions Analysis

Types of Reactions

N-(3-phenyl-1H-1,2,4-triazol-5-yl)urea can undergo various chemical reactions, including:

    Substitution Reactions: The phenyl group can participate in electrophilic aromatic substitution reactions, such as nitration, halogenation, and sulfonation.

    Oxidation and Reduction: The triazole ring can be oxidized or reduced under specific conditions, leading to the formation of different derivatives.

    Hydrolysis: The urea moiety can be hydrolyzed in the presence of strong acids or bases, resulting in the formation of the corresponding amine and carbon dioxide.

Common Reagents and Conditions

    Electrophilic Aromatic Substitution: Reagents such as nitric acid (for nitration), bromine (for bromination), and sulfuric acid (for sulfonation) are commonly used.

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be employed.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Hydrolysis: Strong acids (e.g., hydrochloric acid) or bases (e.g., sodium hydroxide) are utilized.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nitration of the phenyl group would yield nitro derivatives, while hydrolysis of the urea moiety would produce the corresponding amine.

Scientific Research Applications

N-(3-phenyl-1H-1,2,4-triazol-5-yl)urea has several scientific research applications, including:

    Medicinal Chemistry: It is studied for its potential as an anticancer, antifungal, and antibacterial agent. The triazole ring is known to interact with various biological targets, making it a valuable scaffold for drug development.

    Agricultural Chemistry: The compound is explored for its use as a pesticide or herbicide due to its ability to inhibit specific enzymes in pests and weeds.

    Material Science: It is investigated for its potential use in the development of new materials with unique properties, such as polymers and coatings.

    Biological Studies: The compound is used in biochemical assays to study enzyme inhibition and protein-ligand interactions.

Mechanism of Action

The mechanism of action of N-(3-phenyl-1H-1,2,4-triazol-5-yl)urea involves its interaction with specific molecular targets, such as enzymes and receptors. The triazole ring can form hydrogen bonds and hydrophobic interactions with the active sites of enzymes, leading to inhibition of their activity. This inhibition can result in the disruption of essential biological pathways, ultimately causing cell death or growth inhibition.

Comparison with Similar Compounds

Similar Compounds

    1,2,4-Triazole: A basic triazole compound without the phenyl and urea groups.

    3-Phenyl-1H-1,2,4-triazole: A triazole derivative with a phenyl group but lacking the urea moiety.

    N-(1H-1,2,4-triazol-5-yl)urea: A triazole derivative with a urea group but without the phenyl substitution.

Uniqueness

N-(3-phenyl-1H-1,2,4-triazol-5-yl)urea is unique due to the presence of both the phenyl and urea groups, which contribute to its distinct chemical and biological properties. The combination of these functional groups enhances its ability to interact with various biological targets, making it a versatile compound for research and development.

Properties

IUPAC Name

(5-phenyl-1H-1,2,4-triazol-3-yl)urea
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9N5O/c10-8(15)12-9-11-7(13-14-9)6-4-2-1-3-5-6/h1-5H,(H4,10,11,12,13,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RUQGXFJIPMDCFD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=NC(=NN2)NC(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9N5O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80985083
Record name N-(5-Phenyl-1,2-dihydro-3H-1,2,4-triazol-3-ylidene)carbamimidic acid
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Molecular Weight

203.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6642-32-6
Record name N-(3-Phenyl-1H-1,2,4-triazol-5-yl)urea
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Record name N-(5-Phenyl-1,2-dihydro-3H-1,2,4-triazol-3-ylidene)carbamimidic acid
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Record name 3-PHENYL-5-UREIDO-1,2,4-TRIAZOLE
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Record name N-(3-PHENYL-1H-1,2,4-TRIAZOL-5-YL)UREA
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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